1H-Pyrrole-2,5-dione, 1-(4-butoxyphenyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 1-(4-butoxyphenyl)- is an organic compound with a unique structure that includes a pyrrole ring substituted with a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-butoxyphenyl)- typically involves the reaction of maleic anhydride with 4-butoxyaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-(4-butoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(4-butoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-butoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-
- 1H-Pyrrole-2,5-dione, 1-(4-aminophenyl)-
- 1H-Pyrrole-2,5-dione, 1-(4-hydroxyphenyl)-
Comparison: 1H-Pyrrole-2,5-dione, 1-(4-butoxyphenyl)- is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications .
Properties
CAS No. |
89143-08-8 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H15NO3/c1-2-3-10-18-12-6-4-11(5-7-12)15-13(16)8-9-14(15)17/h4-9H,2-3,10H2,1H3 |
InChI Key |
QPSIVQYERUUXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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